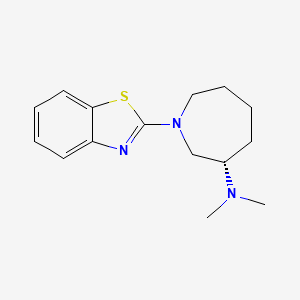![molecular formula C21H23N3O4 B5556940 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)
2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide is a chemical compound with various applications in medicinal chemistry. It belongs to a class of compounds that feature the imidazolidine-2,4-dione system, known for its potential biological activities.
Synthesis Analysis
Compounds like 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide are typically synthesized through complex chemical reactions. For example, Duran & Canbaz (2013) reported the synthesis of similar acetamide derivative compounds through reactions involving imidazole-2(3H)-thione derivatives and chloro-acetamide compounds (Duran & Canbaz, 2013).
Molecular Structure Analysis
The molecular structure of such compounds often involves an imidazolidine-2,4-dione system. Sethusankar et al. (2002) described a compound with this system, highlighting its planar structure and the angles formed by its phenyl and acetamide side chains (Sethusankar et al., 2002).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions. The work of Duran & Demirayak (2012) on similar acetamide derivatives involved synthesizing these compounds for anticancer activities, illustrating their chemical versatility (Duran & Demirayak, 2012).
科学的研究の応用
Radiosynthesis for Metabolism and Mode of Action Studies
- Research involves the radiosynthesis of compounds for studies on their metabolism and mode of action. For example, chloroacetanilide herbicides and dichloroacetamide safeners have been synthesized at high specific activity to explore their biochemical pathways and interactions within biological systems (Latli & Casida, 1995).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Synthesis of 2-(substituted phenoxy) acetamide derivatives has shown potential in developing new chemical entities with anticancer, anti-inflammatory, and analgesic activities. This research contributes to the ongoing search for novel therapeutic agents with improved efficacy and safety profiles (Rani et al., 2014).
Novel Antipsychotic Agents
- Development of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents demonstrates the application of this chemical structure in creating compounds that exhibit antipsychotic-like profiles without interacting with dopamine receptors, indicating a unique mode of action for treating psychiatric disorders (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
- Synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives reveal insights into the self-assembly processes influenced by hydrogen bonding and their potential antioxidant activities. Such studies are crucial for the development of new materials with specific chemical and physical properties (Chkirate et al., 2019).
Corrosion Inhibition Efficiency
- Investigating the electrochemical behavior of imidazoline derivatives for corrosion inhibition in acid media provides essential data for industrial applications, particularly in protecting metals from corrosion. This research highlights the practical applications of chemical compounds in extending the life of metal structures (Cruz et al., 2004).
特性
IUPAC Name |
2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-23-18(20(26)24(2)21(23)27)14-19(25)22-12-11-15-7-6-10-17(13-15)28-16-8-4-3-5-9-16/h3-10,13,18H,11-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQFHBYQGPXONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)NCCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)
![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)
![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)



![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)
![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)
![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)